草甘膦(铵盐)

描述

Synthesis Analysis

Glyphosate's synthesis involves the creation of a phosphonomethyl derivative of glycine, a straightforward process that underpins its broad application as an herbicide. While specific synthesis details are proprietary, the basic methodology allows for large-scale production critical for its global use in agriculture.

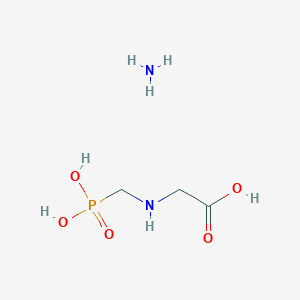

Molecular Structure Analysis

The molecular structure of glyphosate includes a phosphonate group bonded to a glycine backbone, enabling its action as a competitive inhibitor of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). This inhibition disrupts the shikimic acid pathway, essential for the biosynthesis of aromatic amino acids in plants but absent in animals, suggesting a low toxicity to non-target organisms.

Chemical Reactions and Properties

Glyphosate's chemical activity is primarily as a herbicide, inhibiting the EPSPS enzyme in plants. Its effectiveness across a broad spectrum of plant species is due to this fundamental biochemical interaction. Glyphosate's stability in various environmental contexts, including water, soil, and air, contributes to its widespread detection and the ongoing debate regarding its environmental impact and safety.

Physical Properties Analysis

Glyphosate is soluble in water, which is critical for its application as a herbicide. Its solubility facilitates the plant uptake necessary for its systemic herbicidal action. The physical properties of glyphosate, including its molecular weight, boiling point, and melting point, are consistent with those of a small, water-soluble organic molecule, which supports its broad utility in agriculture.

Chemical Properties Analysis

The chemical properties of glyphosate, including its reactivity, stability, and degradation pathways, are central to understanding its environmental impact. Glyphosate's ability to bind tightly to soil particles limits its mobility but also raises concerns about its potential for long-term environmental persistence. Furthermore, its degradation products, such as aminomethylphosphonic acid (AMPA), contribute to the complexity of assessing glyphosate's overall environmental footprint.

- Torretta et al. (2018) provide a critical review of glyphosate's effects on the environment and human health, highlighting the controversy and need for further independent studies (Torretta et al., 2018).

科学研究应用

蓝藻研究中的选择剂:草甘膦被用作选择剂来分离蓝藻 Nostoc muscorum 的突变体。这些突变体缺乏异形细胞分化、固氮酶活性和铵盐吸收活性 (Singh, Sailaja, & Singh, 1989)。

覆盖作物枯萎:在保护性系统中,草甘膦(铵盐)除草剂用于覆盖作物枯萎,以避免土壤-植物系统中的氮损失 (Damin 等人,2017 年)。

除草效果增强:草甘膦通常与硫酸铵混合以增强除草效果。然而,喷雾载体中其他盐的存在会拮抗其植物毒性 (Nalewaja & Matysiak, 1991)。

农业和林业用途:草甘膦和谷氨酰胺铵是非选择性、广谱除草剂,用于农业和林业中控制禾本科植物 (Wang 等人,2022 年)。

对土壤真菌的影响:草甘膦除草剂的应用可以增加植物根系的氮渗出,并促进土壤中病原真菌的定植 (Damin 等人,2010 年)。

加速植物死亡:将草甘膦与硫酸铵或尿素混合可以加速植物死亡,在施用后 21 天内将防治水平提高至 7.3% (Carvalho 等人,2009 年)。

水污染监测:草甘膦和谷氨酰胺铵在农业中的广泛使用引起了人们对其水污染的担忧,尤其是在意大利威尼托地区等地区 (Masiol, Gianni, & Prete, 2018)。

出苗后除草:硫酸铵 (AMS) 与草甘膦和谷氨酰胺铵一起用于抗除草剂玉米和大豆的出苗后除草 (Pratt, Kells, & Penner, 2003)。

潜在健康影响:一项关于草甘膦与癌症关联的研究发现,在高暴露人群中急性髓细胞白血病风险增加的证据,尽管对于其他癌症类型而言,它在统计学上并不显着 (Andreotti 等人,2018 年)。

脉冲伏安法监测:水中的草甘膦污染可以使用脉冲伏安法监测,该方法可以将草甘膦与其他污染物(如硝酸铵和腐殖酸)区分开来 (Martínez Gil 等人,2013 年)。

安全和危害

Glyphosate (Ammonium) is toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . It is also advised to use personal protective equipment, ensure adequate ventilation, and to keep people away from and upwind of any spill or leak .

属性

IUPAC Name |

diazanium;azane;2-(phosphonatomethylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8NO5P.3H3N/c5-3(6)1-4-2-10(7,8)9;;;/h4H,1-2H2,(H,5,6)(H2,7,8,9);3*1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXEKVFOHMAVADT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)NCP(=O)([O-])[O-].[NH4+].[NH4+].N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H17N4O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glyphosate (Ammonium) | |

CAS RN |

114370-14-8 | |

| Record name | Glycine, N-(phosphonomethyl)-, ammonium salt (1:?) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

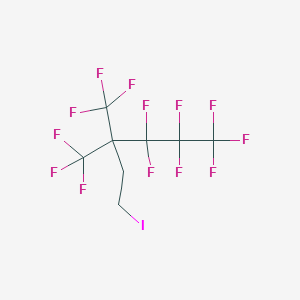

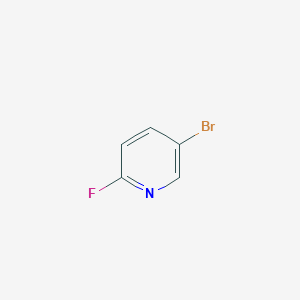

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

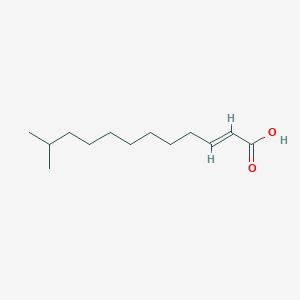

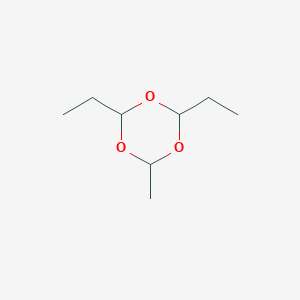

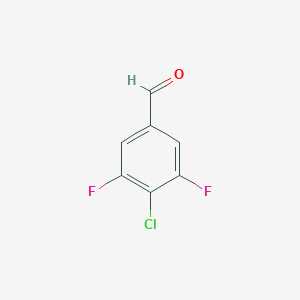

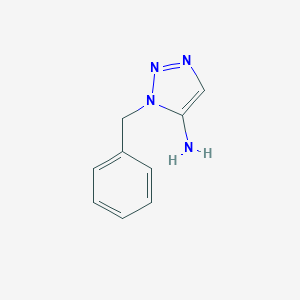

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-Difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2-methylpropanoate](/img/structure/B45022.png)

![4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexan-6-one](/img/structure/B45025.png)

![9-Borabicyclo[3.3.1]nonane, 9-[(1-methylethyl)thio]-](/img/structure/B45033.png)

![2-{[4-(Hydroxymethyl)phenoxy]methyl}oxirane](/img/structure/B45037.png)

![2-Anilino-5-[(4,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-6-[2-[2-[[4-(3-ethoxypropylamino)-6-fluoro-1,3,5-triazin-2-yl]oxy]ethoxy]ethylamino]-4-methylpyridine-3-carbonitrile](/img/structure/B45049.png)